molecular formula C17H14O6 B1253074 Odoratin CAS No. 53948-00-8

Odoratin

Cat. No. B1253074
CAS RN: 53948-00-8
M. Wt: 314.29 g/mol
InChI Key: BYNYZQQDQIQLSO-UHFFFAOYSA-N
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Description

Odoratin is a chemical compound with the molecular formula C15H22O4 . It has an average mass of 266.333 Da and a mono-isotopic mass of 266.151794 Da . It is also known by other names such as Azuleno [6,5-b]furan-2 (3H)-one .


Synthesis Analysis

The synthesis of Odoratin involves key steps like site selective bromination reaction followed by Suzuki coupling reaction . The structural assignment of the bromo derivative was determined utilizing 2D-HMBC and NOEs NMR techniques . A method for the preparation of 8-substituted odoratine derivatives, structurally similar to glaziovianin A, a known cytotoxic substance, has been described .


Molecular Structure Analysis

Odoratin has 7 of 7 defined stereocentres . The structure of Odoratin has been established as a pseudo-guaianolide with a stereochemistry related to the sesquiterpene lactones isolated in the genus Helelriurn .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Odoratin include site selective bromination reaction followed by Suzuki coupling reaction . This process results in very good yield .

Scientific Research Applications

Isoflavonoid with Lymphocyte Proliferation Inhibition Properties

Odoratin, specifically in the form of odoratin 7-O-β-D-glucopyranoside, has been identified as an isoflavonoid glucoside. Extracted from the roots of Bowdichia virgilioides, it demonstrates significant properties in inhibiting both T-lymphocyte and B-lymphocyte proliferation, which are critical components of the immune system. This suggests potential applications in areas related to immune response modulation (L. S. Velozo et al., 1999).

Cytotoxic Properties in Cancer Research

Research involving the ethanol extract of Baileya pauciradiata, which contains odoratin, showed cytotoxic activity against human epidermoid carcinoma of the nasopharynx and lymphocytic leukemia. The identification and isolation of odoratin in this context highlight its potential application in cancer research and therapy, particularly in the development of treatments targeting specific types of cancer cells (J. Hoffmann et al., 1978).

Synthetic Derivative Development for Cancer Treatment

The synthesis of 8-substituted odoratine derivatives, structurally similar to glaziovianin A (a known cytotoxic substance), has been described. This research represents significant progress in the development of novel isoflavone-based compounds for potential use in cancer treatment. The methodologies used, including selective bromination and Suzuki coupling reactions, could pave the way for new therapeutic agents in oncology (P. R. Kumar et al., 2016).

Potential in Traditional Medicine and Anti-Cancer Research

In traditional medicine systems like Ayurveda, Unani, and Siddha, the aqueous extract of Pandanus odoratissimus (containing odoratin) has been used against various diseases. Scientific studies have begun to explore its potential as an anti-tumor agent. For instance, its anti-cancer activity has been tested against Ehrlich ascites carcinoma in mice, showing promising results that align with traditional use and suggest a scientific basis for further investigation (Gunti Gowtham Raja et al., 2014).

properties

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNYZQQDQIQLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odoratin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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